molecular formula C12H8BrClN2S B14870938 6-Bromo-2-(5-chlorothiophen-2-yl)-8-methylimidazo[1,2-a]pyridine

6-Bromo-2-(5-chlorothiophen-2-yl)-8-methylimidazo[1,2-a]pyridine

Cat. No.: B14870938
M. Wt: 327.63 g/mol
InChI Key: CROAMDBXPCUHNP-UHFFFAOYSA-N
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Description

6-Bromo-2-(5-chlorothiophen-2-yl)-8-methylimidazo[1,2-a]pyridine is a heterocyclic compound that features a unique combination of bromine, chlorine, and sulfur atoms within its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-(5-chlorothiophen-2-yl)-8-methylimidazo[1,2-a]pyridine typically involves a multi-step process. One common method includes the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki-Miyaura reaction conditions to achieve higher yields and purity. This includes selecting appropriate solvents, temperatures, and reaction times to ensure efficient coupling and minimal by-products.

Types of Reactions:

    Substitution Reactions: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The thiophene ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Radical Reactions:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated derivatives, while oxidation and reduction reactions can modify the thiophene ring.

Scientific Research Applications

6-Bromo-2-(5-chlorothiophen-2-yl)-8-methylimidazo[1,2-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2-(5-chlorothiophen-2-yl)-8-methylimidazo[1,2-a]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Uniqueness: 6-Bromo-2-(5-chlorothiophen-2-yl)-8-methylimidazo[1,2-a]pyridine is unique due to its combination of bromine, chlorine, and sulfur atoms within a complex heterocyclic framework. This unique structure imparts specific electronic and steric properties that can be exploited in various chemical and biological applications.

Properties

Molecular Formula

C12H8BrClN2S

Molecular Weight

327.63 g/mol

IUPAC Name

6-bromo-2-(5-chlorothiophen-2-yl)-8-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C12H8BrClN2S/c1-7-4-8(13)5-16-6-9(15-12(7)16)10-2-3-11(14)17-10/h2-6H,1H3

InChI Key

CROAMDBXPCUHNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN2C1=NC(=C2)C3=CC=C(S3)Cl)Br

Origin of Product

United States

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